molecular formula C19H31NO B6342471 N,N-dihexylbenzamide CAS No. 53044-17-0

N,N-dihexylbenzamide

Cat. No.: B6342471
CAS No.: 53044-17-0
M. Wt: 289.5 g/mol
InChI Key: NWHLOKKFFRQNEJ-UHFFFAOYSA-N
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Description

N,N-dihexylbenzamide: is an organic compound belonging to the benzamide family It is characterized by the presence of two hexyl groups attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexylbenzamide typically involves the reaction of benzoyl chloride with dihexylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{(C}6\text{H}{13}\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CON(C}6\text{H}{13}\text{)}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dihexylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The benzamide moiety can participate in substitution reactions, where functional groups on the benzene ring or the amide nitrogen can be replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dihexylbenzamide has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: Research studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dihexylbenzamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dimethylbenzamide
  • N,N-diphenethylbenzamide
  • N,N-dioctylbenzamide

Comparison: N,N-dihexylbenzamide is unique due to the presence of two hexyl groups, which influence its chemical properties and reactivity. Compared to N,N-dimethylbenzamide, which has smaller methyl groups, this compound exhibits different solubility and steric effects. Similarly, the longer alkyl chains in N,N-dioctylbenzamide result in distinct physical and chemical characteristics.

Properties

IUPAC Name

N,N-dihexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-3-5-7-12-16-20(17-13-8-6-4-2)19(21)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHLOKKFFRQNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404458
Record name N,N-dihexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53044-17-0
Record name N,N-dihexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dihexylbenzamide
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